4-Hydroxy-3-hydroxymethylquinoline
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Description
Synthesis Analysis
Quinoline motifs, including 4-Hydroxy-3-hydroxymethylquinoline, are synthesized through traditional and green synthetic approaches. These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . The synthesis of quinoline and its analogs has been a topic of interest due to their various applications in medicinal and industrial chemistry .
Molecular Structure Analysis
The structural parameters and crystalline nature of similar compounds have been analyzed by X-ray diffraction techniques . The charge transfer properties of the grown co-crystal were analyzed by frontier molecular orbital analysis .
Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The chemistry of these compounds is largely dependent on the substituents being either on the quinonic or on adjacent rings .
Physical and Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Mechanism of Action
While the specific mechanism of action for “4-Hydroxy-3-hydroxymethylquinoline” is not mentioned in the retrieved papers, compounds like Hydroquinone reduce melanin pigment production through inhibition of the tyrosinase enzyme, which is involved in the initial step of the melanin pigment biosynthesis pathway .
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, there are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This highlights the future direction of research in this area.
Properties
IUPAC Name |
3-(hydroxymethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-5,12H,6H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIQDGVXTCMZRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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